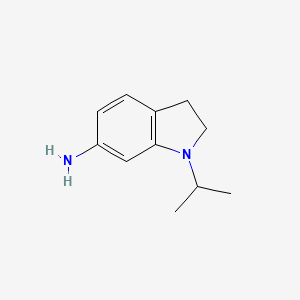

1-Isopropylindolin-6-amine

CAS No.: 927684-86-4

Cat. No.: VC8153042

Molecular Formula: C11H16N2

Molecular Weight: 176.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927684-86-4 |

|---|---|

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 1-propan-2-yl-2,3-dihydroindol-6-amine |

| Standard InChI | InChI=1S/C11H16N2/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3 |

| Standard InChI Key | DQAQASOEGBLJCR-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCC2=C1C=C(C=C2)N |

| Canonical SMILES | CC(C)N1CCC2=C1C=C(C=C2)N |

Introduction

1-Isopropylindolin-6-amine, with the CAS number 927684-86-4, is a secondary amine compound that belongs to the indoline family. It is characterized by the presence of an isopropyl group attached to the indoline ring, which enhances its lipophilicity and potentially affects its pharmacokinetic properties . This compound is synthesized from indoline derivatives through a series of chemical reactions, involving parameters such as temperature control, reaction time, and solvent choice to optimize yield and purity.

Synthesis and Reactivity

The synthesis of 1-Isopropylindolin-6-amine typically involves several steps starting from commercially available indoline derivatives. The choice of solvent, temperature, and reaction time are crucial for optimizing the yield and purity of the compound. Due to its amine functionality, it can participate in various chemical reactions, influenced by factors such as solvent polarity, temperature, and concentration.

Potential Applications

1-Isopropylindolin-6-amine has potential applications in various fields due to its chemical properties and reactivity. While specific applications are not detailed in available literature, its versatility suggests importance in both academic research and industrial applications.

Research Findings and Mechanism of Action

Quantitative data on the binding affinities and inhibition constants of 1-Isopropylindolin-6-amine would provide further insights into its mechanism of action. The compound's interaction with biological targets is influenced by its amine functionality and lipophilicity, which could affect its pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume